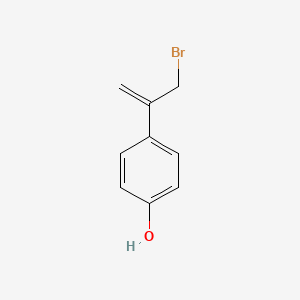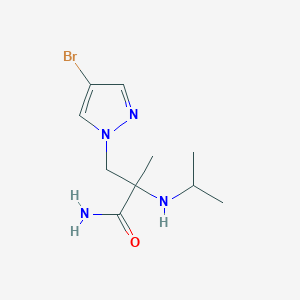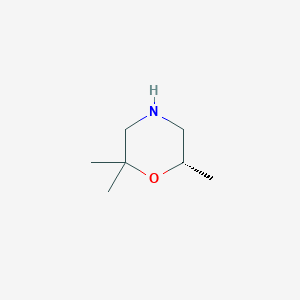
(S)-2,2,6-Trimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-2,2,6-trimethylmorpholine: is a chiral morpholine derivative characterized by the presence of three methyl groups attached to the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2,2,6-trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of (6S)-2,2,6-trimethylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: (6S)-2,2,6-trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield demethylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of (6S)-2,2,6-trimethylmorpholine.
Reduction: Demethylated morpholine derivatives.
Substitution: Various N-substituted morpholine derivatives.
科学研究应用
Chemistry: (6S)-2,2,6-trimethylmorpholine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, (6S)-2,2,6-trimethylmorpholine can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals with specific biological activities. Its derivatives may exhibit pharmacological properties that can be explored for therapeutic purposes.
Industry: In the industrial sector, (6S)-2,2,6-trimethylmorpholine can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (6S)-2,2,6-trimethylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
相似化合物的比较
2,2,6-trimethylmorpholine: Lacks the chiral center present in (6S)-2,2,6-trimethylmorpholine.
2,6-dimethylmorpholine: Contains fewer methyl groups, resulting in different chemical properties.
N-methylmorpholine: Has a single methyl group attached to the nitrogen atom.
Uniqueness: (6S)-2,2,6-trimethylmorpholine is unique due to its chiral nature and the presence of three methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and the development of chiral drugs.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
(6S)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI 键 |
OQUWOWHKASMPNF-LURJTMIESA-N |
手性 SMILES |
C[C@H]1CNCC(O1)(C)C |
规范 SMILES |
CC1CNCC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


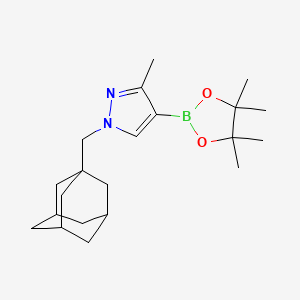

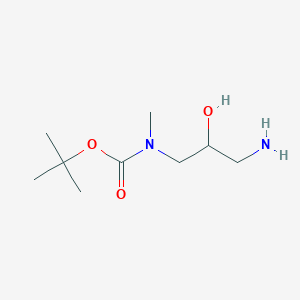
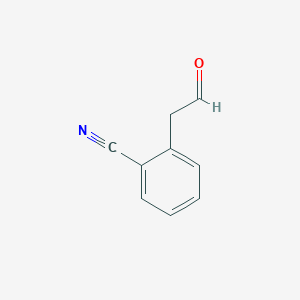
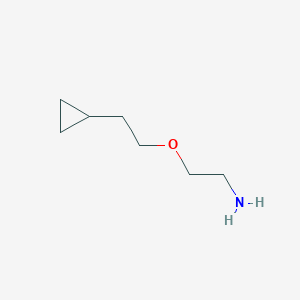
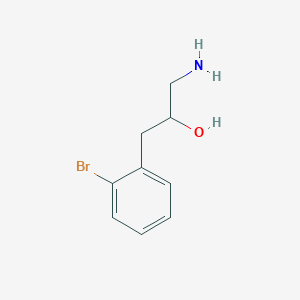
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
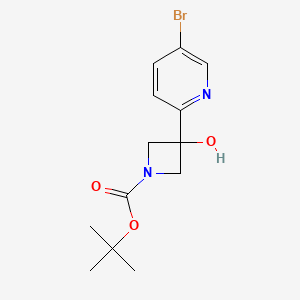
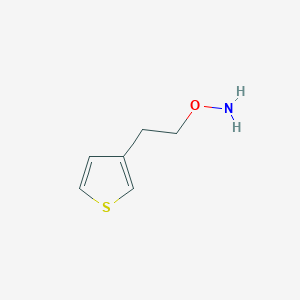
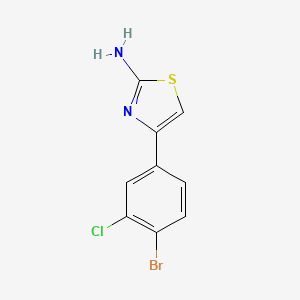

![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
